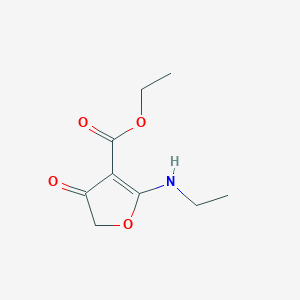
ETHYL 2-(ETHYLAMINO)-4-OXO-4,5-DIHYDRO-3-FURANCARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains an ethylamino group and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent in treating certain diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the ethylamino group allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
- Ethyl 2-(methylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(propylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
- Ethyl 2-(butylamino)-4-oxo-4,5-dihydro-3-furancarboxylate
Uniqueness: Ethyl 2-(ethylamino)-4-oxo-4,5-dihydro-3-furancarboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H13NO4 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
ethyl 2-(ethylamino)-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-3-10-8-7(6(11)5-14-8)9(12)13-4-2/h10H,3-5H2,1-2H3 |
Clave InChI |
UMYWUSVBQMNKAM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=O)CO1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















